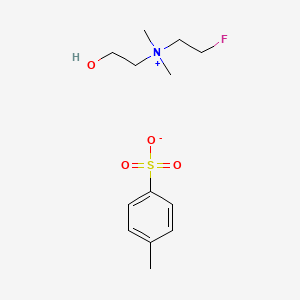

Fluoroethylcholine tosylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

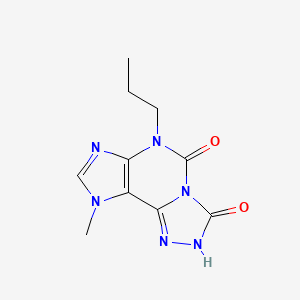

Fluoroethylcholine tosylate is a compound that has gained significant attention in the field of radiopharmaceuticals, particularly for its use in positron emission tomography (PET) imaging. This compound is a derivative of choline, where a fluorine-18 isotope is incorporated, making it a valuable tool for imaging and diagnosing various cancers, including prostate cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fluoroethylcholine tosylate is synthesized through a two-step reaction process. The first step involves the reaction of tetrabutylammonium fluoride with 1,2-bis(tosyloxy)ethane to yield 2-fluoroethyl tosylate. In the second step, 2-fluoroethyl tosylate is reacted with N,N-dimethylethanolamine to produce this compound . The reaction conditions typically involve heating the mixture under an inert atmosphere, such as argon, to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs automated apparatus for the preparation and purification processes. This automation ensures consistency, high yield, and purity, which are crucial for clinical applications .

Analyse Chemischer Reaktionen

Types of Reactions: Fluoroethylcholine tosylate undergoes various chemical reactions, including nucleophilic substitution reactions. The tosylate group is a good leaving group, making the compound highly reactive in these types of reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include tetrabutylammonium fluoride and N,N-dimethylethanolamine. The reactions are typically carried out under inert atmospheres, such as argon, and require heating to facilitate the reaction .

Major Products Formed: The major product formed from the reaction of this compound with N,N-dimethylethanolamine is fluoroethylcholine, which is then used in PET imaging .

Wissenschaftliche Forschungsanwendungen

Fluoroethylcholine tosylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a radiolabeling agent for the synthesis of various radiopharmaceuticals . In biology and medicine, it is primarily used in PET imaging to diagnose and monitor the progression of cancers, such as prostate cancer . The compound’s ability to incorporate fluorine-18 makes it a valuable tool for non-invasive imaging and quantification of biochemical processes in vivo .

Wirkmechanismus

The mechanism of action of fluoroethylcholine tosylate involves its incorporation into target molecules through nucleophilic substitution reactions. The fluorine-18 isotope enables the visualization of biochemical processes using PET imaging. The compound is taken up by cells through active transport and is subsequently phosphorylated, integrating into phospholipids within the cell . This process allows for the imaging and quantification of pathological conditions, such as cancer .

Vergleich Mit ähnlichen Verbindungen

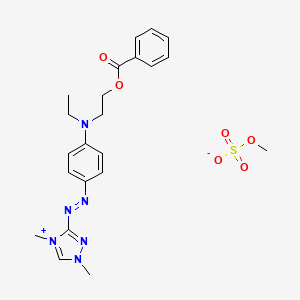

Fluoroethylcholine tosylate is often compared with other radiolabeled choline analogs, such as fluoromethylcholine and fluoroethyltyrosine. While all these compounds are used in PET imaging, this compound is unique due to its high reactivity and ability to form stable radiopharmaceuticals . Similar compounds include:

- Fluoromethylcholine

- Fluoroethyltyrosine

- Fluoroethylbromide

These compounds share similar applications in PET imaging but differ in their reactivity and stability, with this compound often preferred for its superior properties .

Eigenschaften

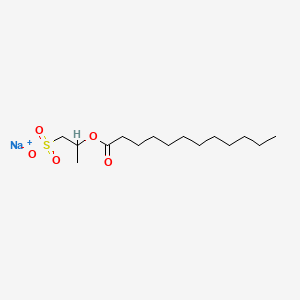

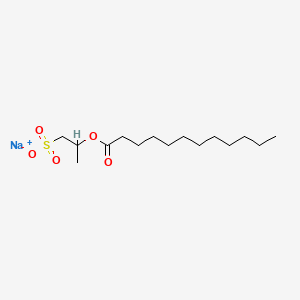

CAS-Nummer |

479407-07-3 |

|---|---|

Molekularformel |

C13H22FNO4S |

Molekulargewicht |

307.38 g/mol |

IUPAC-Name |

2-fluoroethyl-(2-hydroxyethyl)-dimethylazanium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C7H8O3S.C6H15FNO/c1-6-2-4-7(5-3-6)11(8,9)10;1-8(2,4-3-7)5-6-9/h2-5H,1H3,(H,8,9,10);9H,3-6H2,1-2H3/q;+1/p-1 |

InChI-Schlüssel |

NRGASHBZQVBHTN-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(CCO)CCF |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride](/img/structure/B12771285.png)

![N-[(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]hydroxylamine](/img/structure/B12771364.png)